![molecular formula C22H21ClN2O5S2 B2531188 Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941979-26-6](/img/structure/B2531188.png)

Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

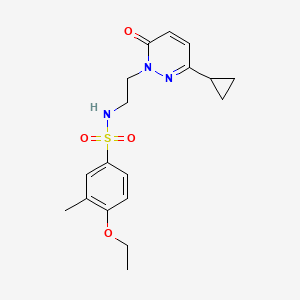

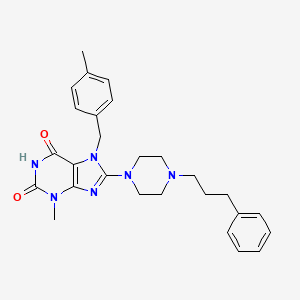

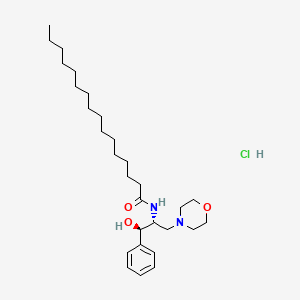

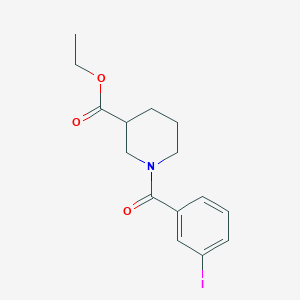

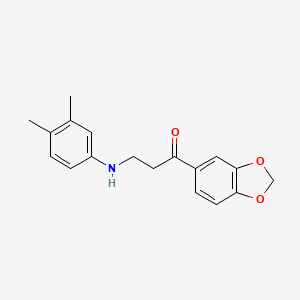

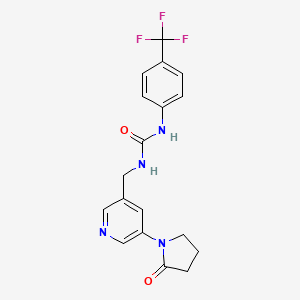

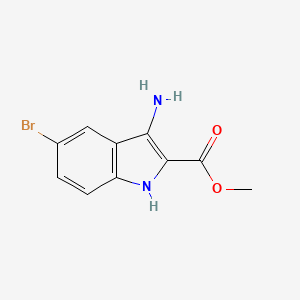

“Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It incorporates a thiophene species, which is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Thiophene derivatives are known for their various biological effects such as antimicrobial activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It incorporates a thiophene species, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a 4-chlorophenyl group, a 3,5-dimethylphenyl group, and a sulfamoyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often involve the reaction of enaminones with different nucleophiles and electrophiles . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .科学的研究の応用

Chemical Synthesis and Reactions

- Synthesis and Reactions with Methyl 3-Hydroxythiophene-2-Carboxylate : Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, closely related to the compound , are used to yield thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids through a series of chemical reactions (Corral & Lissavetzky, 1984).

Applications in Dyes and Fabrics

- Heterocyclic Disperse Dyes for Polyester Fibers : Thiophene-based compounds, such as Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been used to create monoazo disperse dyes for dyeing polyester fabrics, yielding various color shades with good fastness properties (Iyun et al., 2015).

Synthesis of Thiophene Derivatives

- One Pot Synthesis of Tetrasubstituted Thiophenes : A methodology involving the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, closely related to the target compound, has been developed for synthesizing tetrasubstituted thiophenes (Sahu et al., 2015).

Biological Activities and Applications

- Antimicrobial Activity of Thiophene Derivatives : Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes exhibit antimicrobial activity. These compounds were synthesized using the Gewald reaction and tested for their effectiveness against various microbes (Arora et al., 2013).

Novel Synthesis Approaches

- Gewald Synthesis of AminothiopheneCarboxylic Acids : A new multicomponent synthesis approach for 2-aminothiophene carbocyclicacids, closely related to the compound , has been reported. This method is significant for providing a new type of δ-amino acids, considered as dipeptide analogues (Özbek et al., 2008).

Fluorescence and Sensing Applications

- Fluorescent Probes for Metal Ions and Amino Acids : Polythiophene-based polymers have been synthesized and employed as fluorescent probes with high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These polymers also serve as probes for the label-free detection of amino acids (Guo et al., 2014).

作用機序

Thiophenes

Thiophenes are a type of aromatic compound that contain a ring of four carbon atoms and one sulfur atom. They are known to have various biological activities, including antimicrobial properties .

Sulfonamides

The sulfamoyl group in the compound is a characteristic feature of sulfonamides, a class of drugs that are known to have antibacterial activity. They work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the bacteria to live and reproduce .

特性

IUPAC Name |

methyl 3-[(4-chlorophenyl)-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S2/c1-14-10-15(2)12-17(11-14)24-20(26)13-25(18-6-4-16(23)5-7-18)32(28,29)19-8-9-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWBPYAPNUMZFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)